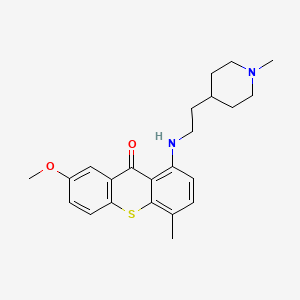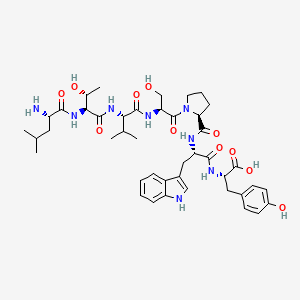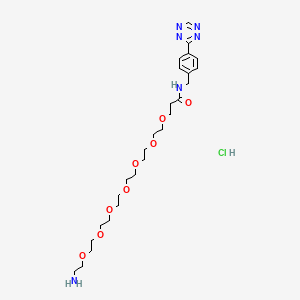
tau/A|A40 aggregation-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tau/A|A40 aggregation-IN-1 is a compound that has garnered significant attention in the field of neurodegenerative diseases, particularly in the study of tauopathies such as Alzheimer’s disease and frontotemporal dementia. Tauopathies are characterized by the abnormal aggregation of tau proteins, which leads to the formation of neurofibrillary tangles and subsequent neuronal damage . This compound is designed to inhibit the aggregation of tau proteins, thereby potentially mitigating the progression of these diseases .
Preparation Methods
The synthesis of tau/A|A40 aggregation-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may include large-scale synthesis in batch reactors, followed by purification processes such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Tau/A|A40 aggregation-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different levels of activity against tau aggregation .
Scientific Research Applications
Tau/A|A40 aggregation-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein aggregation and to develop new inhibitors for tauopathies . In biology, it serves as a tool to investigate the cellular pathways involved in tau aggregation and its effects on neuronal function . In medicine, this compound is being explored as a potential therapeutic agent for treating neurodegenerative diseases . Additionally, it has industrial applications in the development of diagnostic assays and screening platforms for tauopathies .
Mechanism of Action
The mechanism of action of tau/A|A40 aggregation-IN-1 involves its binding to specific sites on the tau protein, preventing the protein from adopting conformations that lead to aggregation . This binding disrupts the formation of beta-sheets, which are critical for the aggregation process . The compound also interferes with the interactions between tau proteins, thereby inhibiting the propagation of aggregates . Molecular targets include the microtubule-binding domains of tau, and the pathways involved are related to protein misfolding and aggregation .
Comparison with Similar Compounds
Tau/A|A40 aggregation-IN-1 is unique in its high specificity and potency against tau aggregation compared to other similar compounds. Similar compounds include methylene blue, anle138b, and various tau aggregation inhibiting peptides . While these compounds also inhibit tau aggregation, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development.
Properties
Molecular Formula |
C23H28N2O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
7-methoxy-4-methyl-1-[2-(1-methylpiperidin-4-yl)ethylamino]thioxanthen-9-one |
InChI |
InChI=1S/C23H28N2O2S/c1-15-4-6-19(24-11-8-16-9-12-25(2)13-10-16)21-22(26)18-14-17(27-3)5-7-20(18)28-23(15)21/h4-7,14,16,24H,8-13H2,1-3H3 |
InChI Key |
RGJSERYMQYYVAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NCCC3CCN(CC3)C)C(=O)C4=C(S2)C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
